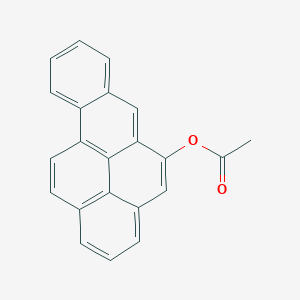

Benzo(a)pyren-5-ol, acetate

Description

Structure

3D Structure

Properties

CAS No. |

24027-82-5 |

|---|---|

Molecular Formula |

C22H14O2 |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

benzo[a]pyren-5-yl acetate |

InChI |

InChI=1S/C22H14O2/c1-13(23)24-20-12-16-7-4-6-14-9-10-18-17-8-3-2-5-15(17)11-19(20)22(18)21(14)16/h2-12H,1H3 |

InChI Key |

FRJCAHNSPSIPAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=CC=CC3=C2C4=C(C=C3)C5=CC=CC=C5C=C14 |

Origin of Product |

United States |

Metabolism and Biotransformation of Benzo a Pyren 5 Ol, Acetate and Its Precursors

Phase I Metabolic Transformations of Benzo(a)pyrene

Benzo(a)pyrene (B[a]P) is a procarcinogen, meaning it requires metabolic activation to exert its biological effects. frontiersin.org This activation is initiated by Phase I metabolism, which introduces or exposes functional groups on the B[a]P molecule, slightly increasing its water solubility. mdpi.com This phase is primarily handled by the cytochrome P450 (CYP) enzyme superfamily and leads to a variety of oxidized products. mdpi.comnih.gov Three major pathways have been identified for the metabolic activation of B[a]P: the diol epoxide pathway, the quinone pathway, and the radical-cation pathway. frontiersin.orgresearchgate.netnih.gov

Cytochrome P450 (CYP) Mediated Oxidation Pathways (e.g., CYP1A1, CYP1B1)

The initial and rate-limiting step in B[a]P metabolism is its oxidation by Phase I enzymes, particularly members of the cytochrome P450 family. worldscientific.com CYP1A1 and CYP1B1 are the principal enzymes involved in the bioactivation of B[a]P. oup.comnih.gov These enzymes are inducible by exposure to polycyclic aromatic hydrocarbons (PAHs) like B[a]P itself. nih.govaacrjournals.org

Research has shown that different CYP variants can have varying kinetic properties, affecting the rate and profile of metabolites produced, which may contribute to individual differences in susceptibility to PAH-induced cancers. oup.com

| Enzyme | Primary Role in B[a]P Metabolism | Key Research Findings |

|---|---|---|

| CYP1A1 | Major enzyme in the bioactivation and overall metabolism of B[a]P. nih.gov Catalyzes the formation of B[a]P-7,8-epoxide and its subsequent conversion to diol epoxides. mdpi.com | Demonstrates the highest total metabolism of B[a]P compared to other variants. oup.com Primarily responsible for the formation of the ultimate carcinogenic B[a]P-diol-epoxide-I-1 form in human lung cells. nih.gov |

| CYP1B1 | Significant contributor to B[a]P metabolism, especially in extrahepatic tissues. oup.comnih.gov Actively metabolizes B[a]P to B[a]P-7,8-dihydrodiol. nih.govacs.org | Catalyzes the oxidation of B[a]P to trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene at a rate about 10-fold higher than CYP1A1. acs.org |

| CYP1A2 | Plays a much lesser role compared to CYP1A1 and CYP1B1. | Shows undetectable rates of formation for the key 7,8-diol metabolite. nih.gov |

Formation of Arene Oxides, Dihydrodiols, and Phenols

The CYP-mediated oxidation of B[a]P results in the formation of highly reactive electrophilic intermediates known as arene oxides, or epoxides. wikipedia.orgwikipedia.org A key initial product is (+)-benzo[a]pyrene-7,8-epoxide. oup.comwikipedia.org These arene oxides are pivotal branch-point metabolites. They can undergo one of two primary transformations:

Hydration to Dihydrodiols: This pathway is catalyzed by epoxide hydrolase.

Spontaneous Rearrangement to Phenols: This process, known as the NIH shift, leads to the formation of various hydroxylated B[a]P derivatives, such as 3-hydroxybenzo(a)pyrene. nih.govoup.comresearchgate.net The precursor to the titular compound, Benzo(a)pyren-5-ol, is formed through this type of rearrangement.

The balance between the formation of dihydrodiols and phenols can vary and appears to occur independently, suggesting that measurements of these two metabolite types are not interchangeable for assessing individual metabolic profiles. nih.gov In addition to these, quinone metabolites such as B[a]P-1,6-dione and B[a]P-3,6-dione are also formed during Phase I metabolism. oup.com

Epoxide Hydrolase Activity in Dihydrodiol Formation

Microsomal epoxide hydrolase (mEH) plays a critical role in the diol epoxide pathway. oup.com This enzyme catalyzes the hydration of arene oxides, opening the epoxide ring to form trans-dihydrodiols. wikipedia.orgnih.gov For instance, mEH metabolizes benzo[a]pyrene-7,8-epoxide to yield (−)benzo[a]pyrene-7,8-dihydrodiol. wikipedia.org This conversion is a crucial step, as the resulting dihydrodiol is the substrate for a second round of CYP oxidation that produces the ultimate carcinogenic diol epoxides. mdpi.comnih.gov

The presence and activity of epoxide hydrolase are essential for the formation of dihydrodiols; in its absence, these metabolites are not detected. kcl.ac.uk The activity of epoxide hydrolase can significantly influence the metabolic fate of B[a]P, and modulating its activity can alter the profile of DNA-binding metabolites. oup.com

Quinone Pathway Involving Aldo-keto Reductases (AKR)

An alternative route for the metabolic activation of B[a]P involves the aldo-keto reductase (AKR) superfamily of enzymes. nih.gov In this pathway, the B[a]P-7,8-dihydrodiol, produced by the CYP/mEH pathway, is diverted and oxidized by AKRs in an NAD(P)+-dependent reaction. researchgate.netacs.org This oxidation forms a ketol, which then rearranges to a catechol (B[a]P-7,8-catechol). frontiersin.orgnih.gov

Radical-Cation Pathway Mediated by Peroxidase Enzymes

A third pathway of B[a]P activation involves a one-electron oxidation catalyzed by peroxidase enzymes, such as prostaglandin (B15479496) H synthase and horseradish peroxidase, as well as the peroxidase function of CYPs. researchgate.netnih.govnih.gov This reaction removes an electron from the B[a]P molecule, forming a highly reactive B[a]P radical cation. nih.govtandfonline.com

This radical cation is a potent electrophile that can directly react with DNA, forming depurinating adducts. researchgate.netnih.gov Alternatively, the radical cation can be further oxidized to form stable quinone metabolites, primarily B[a]P 1,6-, 3,6-, and 6,12-diones. nih.gov Evidence suggests that this pathway is responsible for a significant portion of the DNA adducts formed from B[a]P. tandfonline.com

| Pathway | Key Enzymes | Primary Reactive Metabolite(s) | Mechanism of Action |

|---|---|---|---|

| Diol Epoxide Pathway | Cytochrome P450 (CYP1A1, CYP1B1), Epoxide Hydrolase (mEH) | Benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE) | Forms stable covalent adducts with DNA, primarily at guanine (B1146940) bases. mdpi.comnih.gov |

| Quinone Pathway | Aldo-keto Reductases (AKRs) | Benzo[a]pyrene-7,8-dione (o-quinone) | Acts as an electrophile forming DNA adducts and generates reactive oxygen species (ROS) through redox cycling. frontiersin.orgresearchgate.net |

| Radical-Cation Pathway | Peroxidases (e.g., PHS, HRP), Cytochrome P450 | B[a]P radical cation | Reacts directly with DNA to form depurinating adducts. researchgate.netnih.gov |

Phase II Metabolic Conjugation of Benzo(a)pyrene Metabolites

Following Phase I oxidation, the various metabolites of B[a]P—including phenols, dihydrodiols, and quinones—undergo Phase II conjugation reactions. nih.gov The goal of this phase is to increase the water solubility of the metabolites to facilitate their excretion from the body. mdpi.com These reactions involve attaching endogenous polar molecules to the functional groups introduced during Phase I. researchgate.netyoutube.com

The primary conjugation reactions for B[a]P metabolites are:

Glucuronidation: Attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). This is a major pathway for phenols and dihydrodiols. nih.govaacrjournals.org

Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs). Phenolic metabolites like 3-hydroxybenzo(a)pyrene can be converted to sulfate (B86663) esters. aacrjournals.org

Glutathione (B108866) Conjugation: Attachment of glutathione, catalyzed by glutathione S-transferases (GSTs). This is an important detoxification pathway for reactive electrophiles. nih.gov

These conjugation processes are generally considered detoxification steps, converting reactive intermediates into more stable, easily eliminated forms. researchgate.net The formation of "Benzo(a)pyren-5-ol, acetate" would represent a conjugation reaction where an acetate (B1210297) group is added to the hydroxyl group of Benzo(a)pyren-5-ol. While glucuronidation and sulfation are the most extensively documented conjugation pathways for B[a]P phenols, acetylation represents another potential metabolic fate.

Glucuronidation by UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is a major Phase II detoxification pathway for the phenolic and dihydrodiol metabolites of benzo(a)pyrene. nih.gov This reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which transfer glucuronic acid from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the hydroxyl groups of BaP metabolites. nih.gov This process increases the water solubility of the metabolites, facilitating their elimination.

Studies have shown that various UGT isoforms are involved in the glucuronidation of BaP phenols, such as 3-hydroxy-BaP, 7-hydroxy-BaP, and 9-hydroxy-BaP, as well as the procarcinogenic metabolite, trans-BaP-7,8-dihydrodiol. Glucuronidating activity against these metabolites has been observed in tissues of the aerodigestive tract, including the tongue, larynx, and esophagus.

Specific UGT isoforms exhibit distinct expression patterns and substrate preferences. For instance, UGT1A7 and UGT1A10 are well-expressed in aerodigestive tract tissues. Kinetic analyses have demonstrated that UGT1A10 has the highest affinity for 7-hydroxy-BaP among the UGTs expressed in these tissues. Other isoforms like UGT1A8 and UGT1A6 are primarily expressed in the larynx. In contrast, human liver studies have identified UGT1*6 and UGT2B7 as key enzymes in the glucuronidation of a range of BaP monophenols and dihydrodiols.

| UGT Isoform | Tissue of Expression (Selected) | Known BaP-Metabolite Substrates |

|---|---|---|

| UGT1A7 | Aerodigestive tract | 7-hydroxy-BaP, Phenolic BaP metabolites |

| UGT1A8 | Larynx | 7-hydroxy-BaP |

| UGT1A10 | Aerodigestive tract | 7-hydroxy-BaP (high affinity), Phenolic BaP metabolites |

| UGT1A6 | Larynx | General BaP metabolites |

| UGT1*6 | Liver | 4-, 5-, 8-, and 12-hydroxy-BaP, N-hydroxy-AAF |

| UGT2B7 | Liver | trans-4,5-dihydrodiol, trans-7,8-dihydrodiol, various monophenols |

Sulfate Conjugation

Sulfate conjugation, or sulfation, is another critical Phase II reaction for detoxifying BaP metabolites. This pathway involves the transfer of a sulfonate group (SO3-) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of BaP phenols, quinones, and dihydrodiols. The reaction is catalyzed by sulfotransferase (SULT) enzymes, which are primarily located in the liver cytosol.

The resulting sulfate conjugates are significantly more polar than their parent compounds, which enhances their excretion. Phenolic and quinone derivatives of BaP are generally good substrates for sulfation. Dihydrodiol derivatives also undergo sulfation, although with varying reactivity. The formation of these sulfate esters represents a key step in the detoxification and clearance of BaP metabolites. In some non-mammalian species, such as the fungus Aspergillus terreus, sulfate conjugates have been identified as major metabolites in the degradation of BaP.

Glutathione Conjugation

Glutathione (GSH) conjugation is a vital mechanism for neutralizing the most reactive and carcinogenic metabolites of BaP, particularly the diol epoxides like benzo[a]pyrene-7,8-dihydrodiol-9,10-oxide (BPDE). This reaction is catalyzed by Glutathione S-transferases (GSTs), a family of enzymes that facilitate the nucleophilic attack of the thiol group of GSH on the electrophilic epoxide ring of the BaP metabolite.

This conjugation effectively detoxifies the reactive epoxides, preventing them from binding to cellular macromolecules like DNA and initiating carcinogenesis. The resulting GSH conjugates are further metabolized through the mercapturic acid pathway before being excreted. Multiple GST isoenzymes, including those from the Alpha, Mu, and Pi classes, are involved in the detoxification of PAH metabolites. For example, overexpression of GSTM1 has been shown to reduce the formation of DNA adducts from BaP diol epoxides in cell cultures.

| GST Isoenzyme Class | Role in BaP Metabolism | Example Isoforms |

|---|---|---|

| Alpha (A) | Detoxification of BaP metabolites | GSTA2 |

| Mu (M) | Metabolize PAH diol epoxides, reduce DNA adduct formation | GSTM1, GSTM2, GSTM4, GSTM6 |

| Pi (P) | Detoxification of BaP metabolites | GSTP1 |

Biotransformation of this compound Itself

Deacetylation Processes and Formation of Benzo(a)pyren-5-ol

However, from a general biochemical standpoint, the hydrolysis of an acetate ester to its corresponding alcohol (or phenol) and acetic acid is catalyzed by a class of enzymes known as esterases (e.g., carboxylesterases). These enzymes are widespread in various tissues, including the liver. Therefore, it is scientifically plausible that if this compound were present in a biological system, it could be hydrolyzed by non-specific esterases to yield Benzo(a)pyren-5-ol. This reaction would represent a Phase I-like hydrolysis, converting the acetate ester back to its phenolic precursor.

Subsequent Oxidation or Conjugation of Benzo(a)pyren-5-ol

Once formed, either through the primary metabolism of BaP or the deacetylation of its acetate, Benzo(a)pyren-5-ol is subject to further metabolic reactions typical for phenolic PAHs. www.gov.ukaacrjournals.org These pathways represent competing routes for detoxification or, in some cases, metabolic re-activation.

Oxidation: Phenolic metabolites of BaP can undergo further oxidation. aacrjournals.org For example, cytochrome P450 enzymes can oxidize phenols to form quinones. www.gov.uk Specifically, 3-hydroxy-BaP can be oxidized to the 3,6-quinone. These quinones are redox-active molecules that can participate in futile cycling, generating reactive oxygen species (ROS) and contributing to oxidative stress.

Conjugation: More commonly, Benzo(a)pyren-5-ol would serve as a substrate for Phase II conjugation enzymes. As discussed previously (Sections 3.2.1 and 3.2.2), the hydroxyl group of the phenol (B47542) is a prime target for glucuronidation by UGTs and sulfation by SULTs. These reactions would convert Benzo(a)pyren-5-ol into its corresponding glucuronide or sulfate conjugate, rendering it highly water-soluble and readily excretable from the body. acs.orgwww.gov.uk

Microbial Degradation of Benzo(a)pyrene and Related PAHs

Microorganisms, including bacteria, fungi, and algae, play a crucial role in the environmental degradation of benzo(a)pyrene. mdpi.com This biodegradation is a key process for the natural remediation of PAH-contaminated soils and sediments. nih.gov Microbes utilize a variety of enzymatic pathways to break down the stable, five-ring structure of BaP.

Bacterial degradation is often initiated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, typically forming cis-dihydrodiols. nih.gov This initial oxidation destabilizes the aromatic system, making it susceptible to subsequent ring cleavage and further degradation. In contrast, fungal degradation, particularly by white-rot fungi, often involves extracellular ligninolytic enzymes like lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase. These enzymes generate highly reactive radicals that can non-specifically attack the BaP molecule.

Numerous microbial species have been identified for their ability to degrade BaP. Microbial degradation is recognized as the most significant mechanism for the removal of BaP from contaminated soils. nih.gov For example, studies have shown that microbial activity can account for the removal of over 29% of BaP from aged contaminated soil. nih.gov

| Microorganism | Type | Key Enzymes/Pathways |

|---|---|---|

| Pseudomonas aeruginosa | Bacteria | Dioxygenases |

| Rhodococcus sp. | Bacteria | Dioxygenases |

| Sphingomonas sp. | Bacteria | Dioxygenases (forms cis-7,8- and 9,10-dihydrodiols) |

| Mycobacterium vanbaalenii PYR-1 | Bacteria | Dioxygenases and Monooxygenases (attacks at C-4,5, C-9,10, C-11,12) nih.gov |

| Pannonibacter sp. JPA3 | Bacteria | Dioxygenases (forms BaP-4,5-dihydrodiol) |

| Aspergillus terreus | Fungi | Monooxygenase (forms sulfate conjugates) |

| Penicillium janthinellum | Fungi | General PAH degradation |

| Selenastrum capricornutum | Green Algae | Dioxygenase pathway (forms dihydrodiols) |

Bacterial Pathways for Aromatic Ring Fission

The bacterial degradation of benzo(a)pyrene, a five-ringed aromatic hydrocarbon, is a complex process due to the compound's chemical stability. mdpi.com Bacteria have evolved specific pathways to break down these recalcitrant molecules. The initial step in the aerobic catabolism of BaP by bacteria is the oxidation of the PAH to a dihydrodiol, a reaction catalyzed by a multi-component enzyme system. nih.gov These dihydroxylated intermediates can then undergo either ortho or meta cleavage pathways, leading to the formation of central intermediates like protocatechuates and catechols. nih.gov These are subsequently funneled into the tricarboxylic acid (TCA) cycle. nih.gov

Several bacterial strains have been identified for their ability to degrade BaP. For instance, Mycobacterium vanbaalenii PYR-1 initiates its attack on benzo[a]pyrene (B130552) at the C-4,5, C-9,10, and C-11,12 positions through dioxygenation or monooxygenation. nih.gov This leads to the formation of various dihydrodiols, with one proposed pathway involving the formation of 4,5-chrysene dicarboxylic acid through ortho-cleavage. nih.gov Similarly, Pannonibacter sp. JPA3 has been shown to initially oxidize BaP at the C4–C5 positions, forming BaP-4,5-dihydrodiol. rsc.org

Anaerobic degradation pathways for BaP have also been investigated, although they are less understood than aerobic routes. These pathways are thought to begin with the hydrogenation of one of the aromatic rings. mdpi.comopenbiotechnologyjournal.com

The following table summarizes some of the key bacterial strains and their initial points of attack on the benzo(a)pyrene molecule.

| Bacterial Strain | Initial Site of Oxidation | Key Metabolites |

| Mycobacterium vanbaalenii PYR-1 | C-4,5, C-9,10, C-11,12 | Benzo[a]pyrene cis-4,5-dihydrodiol, 4,5-chrysene dicarboxylic acid |

| Pannonibacter sp. JPA3 | C4–C5 | Benzo[a]pyrene-4,5-dihydrodiol, Benzo[a]pyrene-4,5-epoxide |

| Sphingomonas yanoikuyae | C-7,8, C-9,10 | Benzo[a]pyrene cis-7,8-dihydrodiol, Benzo[a]pyrene cis-9,10-dihydrodiol |

| Pseudomonas sp. JP1 | Ring 2, 3, or 5 | 7,8,9,10-Tetrahydrobenzo[a]pyrene |

Enzymatic Systems Involved in Microbial Benzo(a)pyrene Metabolism (e.g., Rieske Oxygenases)

The enzymatic machinery employed by microorganisms to metabolize high molecular weight PAHs like benzo(a)pyrene is diverse and specialized. nih.gov A pivotal group of enzymes in the initial stages of aerobic degradation are the Rieske non-heme iron oxygenases. researchgate.net These are multi-component enzyme systems that stereospecifically add both atoms of molecular oxygen to the aromatic ring, forming cis-dihydrodiols. researchgate.net These cis-dihydrodiols are then acted upon by cis-dihydrodiol dehydrogenases to create dihydroxylated products, which are substrates for ring cleavage enzymes. researchgate.net

Ring-hydroxylating dioxygenases (RHDs) are a key type of Rieske oxygenase and are crucial in the degradation of PAHs. nih.gov In Pseudomonas benzopyrenica BaP3, the rhd gene was identified as essential for the degradation of benzo(a)pyrene. nih.gov The RHD enzyme in this strain possesses a hydrophobic cavity that can tightly bind to the five-ring structure of BaP, facilitating its oxidation. nih.gov

In addition to dioxygenases, other enzymes such as monooxygenases (including cytochrome P450 monooxygenases in fungi), lignin peroxidases, manganese peroxidases, and laccases play significant roles in the metabolism of PAHs. researchgate.netsphinxsai.commdpi.com These enzymes, particularly in ligninolytic fungi, are involved in the initial oxidation of the PAH molecule. mdpi.com

The table below details some of the important enzyme systems involved in microbial BaP metabolism.

| Enzyme System | Type of Reaction | Microorganism Example |

| Rieske non-heme iron oxygenases | Dioxygenation (forms cis-dihydrodiols) | Various soil bacteria |

| Ring-hydroxylating dioxygenases (RHDs) | Initial oxidation of the aromatic ring | Pseudomonas benzopyrenica BaP3 |

| Lignin peroxidase | Oxidation | Ligninolytic fungi |

| Manganese peroxidase | Oxidation | Ligninolytic fungi |

| Laccase | Oxidation | Trametes versicolor, Coriolus hirsutus |

Bioremediation Potential and Mechanisms for High Molecular Weight PAHs

Bioremediation is considered an efficient, cost-effective, and environmentally friendly technique for the removal of PAHs from contaminated environments. frontiersin.org This process relies on the metabolic capabilities of microorganisms, such as bacteria and fungi, to degrade or transform these pollutants into less harmful substances. researchgate.netsphinxsai.com For high molecular weight (HMW) PAHs like benzo(a)pyrene, which are more persistent and toxic, bioremediation presents a promising solution. openbiotechnologyjournal.comsphinxsai.com

Several strategies are employed to enhance the bioremediation of HMW PAHs. Bioaugmentation involves the introduction of specific PAH-degrading microorganisms to a contaminated site. frontiersin.orgBiostimulation , on the other hand, focuses on stimulating the indigenous microbial population by adding nutrients or other growth-limiting substances. frontiersin.org The use of microbial consortia, containing multiple species with complementary metabolic capabilities, has been shown to improve the degradation rate of PAHs compared to individual strains. researchgate.netmdpi.com

The bioavailability of HMW PAHs, which are often hydrophobic and bind to soil particles, is a major limiting factor in their bioremediation. frontiersin.org The production of biosurfactants by some microbes can help to increase the solubility and availability of these compounds for degradation. frontiersin.org Additionally, rhizoremediation , which utilizes the synergistic relationship between plants and microbes in the root zone, has shown potential for the removal of HMW PAHs. frontiersin.org

The following table outlines various bioremediation approaches and their mechanisms for HMW PAHs.

| Bioremediation Approach | Mechanism | Key Factors |

| Bioaugmentation | Introduction of specific PAH-degrading microbes | Selection of effective microbial strains, survival and activity in the environment |

| Biostimulation | Stimulation of indigenous microbial populations | Nutrient availability, electron acceptors, pH, temperature |

| Microbial Consortia | Combined metabolic activities of multiple microbial species | Synergistic interactions, broader range of metabolic pathways |

| Biosurfactant Production | Increased bioavailability of hydrophobic PAHs | Production of surface-active compounds by microbes |

| Rhizoremediation | Plant-microbe interactions in the root zone | Root exudates stimulating microbial activity, plant uptake |

Environmental Occurrence and Fate of Benzo a Pyren 5 Ol, Acetate and Parent Compounds

Ubiquitous Presence of Benzo(a)pyrene in Various Environmental Compartments

Benzo(a)pyrene has been repeatedly identified in various environmental matrices globally, including the air, surface water, soil, and sediments. nih.govnih.govresearchgate.net Its formation is linked to both natural sources like forest fires and volcanic eruptions, and more significantly, to anthropogenic activities. nih.govca.gov These human-related sources include residential wood burning, industrial processes, and vehicle exhaust. wikipedia.orgumweltbundesamt.de

In the atmosphere, Benzo(a)pyrene is a significant component of air pollution. nih.gov Due to its low vapor pressure, B[a]P in the air is predominantly found adsorbed onto particulate matter, particularly fine particles (PM2.5), with a smaller fraction existing in the gas phase. nih.govmdpi.comnih.gov This association with airborne particles facilitates its long-range transport. mdpi.com

Atmospheric concentrations of B[a]P can vary significantly depending on the location and proximity to emission sources. Urban and industrial areas generally exhibit higher concentrations. For instance, in various European locations, annual average B[a]P concentrations have been reported to exceed the European Union's target value of 1 ng/m³. nih.govmdpi.comnih.gov In the Czech Republic, for example, annual average concentrations in 2018 ranged from 0.4 ng·m⁻³ at a rural station to 7.7 ng·m⁻³ at an industrial station. mdpi.com Similarly, a study in Linzhou, China, detected B[a]P in a high concentration range of 5.1 to 20.2 ng/m³. nih.gov

Table 1: Atmospheric Concentrations of Benzo(a)pyrene in Various Locations

Location Concentration Range (ng/m³) Notes Source European Union (various) Exceeding 1 ng/m³ (annual average) 20% of the population exposed to concentrations above the EU target value. researchgate.net Czech Republic (2018) 0.4 - 7.7 Range from rural to industrial stations. healthycanadians.gc.ca Linzhou, China 5.1 - 20.2 High concentration range observed. researchgate.net France (1990-2011) <1 - 2.49 Range of concentrations in the air. researchgate.net Cracow, Poland 4 - 10 Levels repeatedly exceeded standards. researchgate.net

Benzo(a)pyrene is frequently detected in aquatic environments, entering surface waters through atmospheric deposition and runoff from urban areas. nih.govhealthycanadians.gc.ca Due to its low water solubility, B[a]P in aquatic systems tends to bind to organic matter and sediment particles. nih.govnih.gov This leads to its accumulation in sediments, where it can persist. epa.govepa.gov

Concentrations of B[a]P in surface waters can vary. A study in India reported B[a]P content in river water reaching 8.61 ng/L. nih.gov In 44 Chinese lakes, B[a]P levels were found to range from 0.07 to 2.26 ng/L. nih.gov In the Southeast Sea of Japan, average levels of B[a]P in the dissolved and solid phases were 0.12 ± 0.078 ng/L and 0.076 ± 0.037 ng/L, respectively. nih.gov Sediments often show much higher concentrations; for example, levels of B[a]P in sediments from major rivers in Taiwan were found to be between 0.01 to 1.68 μg/kg dry weight. nih.gov

Table 2: Benzo(a)pyrene Concentrations in Aquatic Systems

Location/System Matrix Concentration Source River in India Water 8.61 ng/L researchgate.net 44 Lakes in China Water 0.07 - 2.26 ng/L researchgate.net Southeast Sea, Japan Water (Dissolved Phase) 0.12 ± 0.078 ng/L researchgate.net Southeast Sea, Japan Water (Solid Phase) 0.076 ± 0.037 ng/L researchgate.net Major Rivers, Taiwan Sediment 0.01 - 1.68 μg/kg dw researchgate.net

Soil contamination with Benzo(a)pyrene is a widespread issue, particularly in industrial and urban areas. nih.govcopernicus.org Atmospheric deposition is a primary pathway for B[a]P to enter terrestrial systems. nerc.ac.uk Once in the soil, B[a]P binds strongly to soil particles and is resistant to leaching into groundwater. nih.govepa.gov

Soil concentrations of B[a]P can be significant. In Moscow, the average B[a]P content in the surface soil was found to be 409 ng/g, which is 83 times higher than the local background level. copernicus.org Studies in Poland have reported B[a]P concentrations in soil ranging from 0.3 to 0.9 mg/kg. nih.gov In the United States, soil concentrations near a former airfield were found to have an average of 5.9 mg/kg. navy.mil The persistence of B[a]P in soil can be long, with measured half-lives extending to over eight years. nerc.ac.uk

Table 3: Benzo(a)pyrene Concentrations in Terrestrial Systems

Location Concentration Notes Source Moscow, Russia 409 ng/g (average in surface soil) 83 times higher than local background. mdpi.com Bialystok, Poland 0.3 - 0.9 mg/kg - researchgate.net Cleveland, USA 0.28 - 5.50 mg/kg In municipal soil. researchgate.net Camp Justice, USA 5.9 mg/kg (average) Near a former airfield. nih.gov

Environmental Transport and Mobility of Benzo(a)pyren-5-ol, Acetate (B1210297) and Related PAHs

The transport and mobility of Benzo(a)pyrene, and by extension its derivatives, are governed by its physicochemical properties, primarily its low water solubility and tendency to adsorb to particulate matter. nih.govnih.gov

As previously noted, B[a]P is primarily transported in the atmosphere while bound to particulate matter. mdpi.com This allows for long-range transport from emission sources to remote areas. mdpi.com The removal of B[a]P from the atmosphere occurs through both dry and wet deposition. mdpi.comresearchgate.net Dry deposition involves the gravitational settling of particles, while wet deposition occurs through precipitation, which scavenges particles from the air. mdpi.com Studies have shown that atmospheric deposition is a major source of B[a]P in aquatic and terrestrial ecosystems. healthycanadians.gc.cahelcom.fi For example, model calculations for the Baltic Sea show a significant, though decreasing, trend in the atmospheric deposition of B[a]P over the past few decades. helcom.fi In a coastal urban region of Poland, the median deposition flux of B[a]P in winter was found to be 396.2 ng m⁻² day⁻¹, significantly higher than in other seasons, highlighting the impact of residential heating. nih.gov

In aquatic systems, the strong binding of B[a]P to sediments makes the sediment a significant reservoir for this compound. epa.gov However, the exchange between sediment and the overlying water column is a dynamic process. Resuspension of sediments, caused by events such as tides or storms, can lead to the release of dissolved B[a]P back into the water column. This process is particularly relevant for more hydrophobic PAHs like B[a]P. The desorption of B[a]P from sediment has been shown to be relatively rapid, which has implications for its potential remobilization and bioavailability in aquatic ecosystems. nih.gov The presence of colloids and the organic carbon content of the sediment are key factors influencing the sorption and desorption behavior of B[a]P. nih.govresearchgate.net

Degradation and Persistence in Environmental Matrices

Heterogeneous Reaction Kinetics and Atmospheric Lifetime (e.g., with Ozone)

No data is available in the reviewed literature concerning the heterogeneous reaction kinetics of Benzo(a)pyren-5-ol, acetate with atmospheric oxidants such as ozone. Consequently, its atmospheric lifetime has not been determined. Research in this area has been directed towards the parent compound, Benzo[a]pyrene (B130552), for which atmospheric lifetimes are estimated to be on the order of hours to days, highly dependent on environmental conditions.

Role of Microorganisms in Environmental Degradation

There is no available research that specifically investigates the microbial degradation of this compound. The role of bacteria and fungi in the breakdown of polycyclic aromatic hydrocarbons (PAHs) is well-documented for Benzo[a]pyrene, but this knowledge cannot be directly extrapolated to its acetate derivative without specific experimental evidence.

Advanced Analytical Methodologies for Detection and Characterization of Benzo a Pyren 5 Ol, Acetate and Its Metabolites

Mass Spectrometry (MS) Based Approaches

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of benzo(a)pyren-5-ol, acetate (B1210297) and its metabolites. It is often coupled with a chromatographic separation technique like HPLC or GC.

Tandem Mass Spectrometry (MS/MS) provides an additional layer of specificity and sensitivity for the analysis of BaP metabolites. nih.govnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a metabolite) is selected and then fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint for the compound.

This technique is highly valuable for both structural elucidation and quantification. nih.govnih.gov By monitoring specific precursor-to-product ion transitions, a technique known as selected reaction monitoring (SRM), it is possible to quantify target analytes with high selectivity and sensitivity, even in complex matrices. researchgate.netresearchgate.net A stable isotope dilution method using ¹³C₄-labeled BaP metabolite internal standards coupled with tandem mass spectrometry has been developed for the quantification of BaP metabolites in human lung cells. nih.gov

| Application | Technique | Key Findings/Advantages | Reference |

|---|---|---|---|

| Quantification | Stable Isotope Dilution with APCI-MS/MS | 500-fold increased sensitivity compared to HPLC-radiometric detection. LOQ of 6 fmol for 3-hydroxybenzo[a]pyrene. | nih.gov |

| Structural Elucidation | LC-MS/MS | Characterization of BPDE-RNA adducts by analyzing fragmentation patterns. | nih.gov |

| Quantification of DNA adducts | LC-MS/MS with SRM | Precise quantification of structurally characterized DNA adducts with reduced analysis time compared to ³²P-postlabeling. | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. frontiersin.orgmdpi.com This capability is extremely useful for the identification of novel metabolites and adducts of benzo(a)pyrene.

HRMS has been utilized to confirm that nucleic acid adducts detected in both DNA and RNA were derived from benzo(a)pyrene exposure. frontiersin.org The high mass accuracy of HRMS allows for the confident identification of these adducts by comparing the measured mass to the theoretical mass of the proposed structure. frontiersin.org For example, LC-HRMS with collision-induced dissociation (CID) analysis has been used to identify diagnostic product ions of putative DNA adducts, confirming their identity. frontiersin.org

Accelerator Mass Spectrometry (AMS) for Trace Level Analysis

Accelerator Mass Spectrometry (AMS) stands as a powerful analytical tool for the ultra-sensitive detection of radionuclides, making it exceptionally well-suited for tracing the metabolic fate of carcinogens like Benzo(a)pyrene at environmentally and biologically relevant concentrations. This technique offers remarkable sensitivity, capable of detecting zepto-attomole (10⁻²¹) levels of ¹⁴C in biological samples. nih.govresearchgate.net This allows for pharmacokinetic and toxicokinetic studies in humans using micro-dosing, which minimizes risk. nih.govresearchgate.net

In the context of Benzo(a)pyren-5-ol, acetate and its metabolites, AMS is typically employed in conjunction with ¹⁴C-labeled Benzo(a)pyrene. Following administration of a micro-dose of [¹⁴C]-Benzo(a)pyrene, AMS can be used to quantify the total ¹⁴C content in various biological matrices, such as plasma and DNA, over time. When coupled with separation techniques like Ultra-Performance Liquid Chromatography (UPLC), UPLC-AMS enables the resolution and quantification of specific ¹⁴C-labeled metabolites. nih.govresearchgate.net

Research has demonstrated the utility of UPLC-AMS in human studies to characterize the extensive metabolism of Benzo(a)pyrene. nih.govresearchgate.net These studies have shown that parent [¹⁴C]-Benzo(a)pyrene is a minor component in plasma even at early time points, indicating rapid and significant metabolic conversion. nih.govresearchgate.net Furthermore, AMS has been instrumental in quantifying the formation of DNA adducts at extremely low levels, on the order of 0.5 adducts per 10¹¹ nucleotides, in peripheral blood mononuclear cells. nih.gov

Table 1: Key Features of Accelerator Mass Spectrometry in Benzo(a)pyrene Metabolite Analysis

| Feature | Description | Reference |

|---|---|---|

| Sensitivity | Zepto-attomole (10⁻²¹) detection of ¹⁴C. | nih.govresearchgate.net |

| Application | Pharmacokinetic and toxicokinetic studies with micro-dosing. | nih.govresearchgate.net |

| Coupling | Often used with UPLC for metabolite profiling. | nih.govresearchgate.net |

| Key Finding | Enables quantification of trace-level DNA adducts. | nih.gov |

Sample Preparation and Extraction Methods

The accurate analysis of this compound and its metabolites from complex biological and environmental matrices necessitates robust and efficient sample preparation and extraction techniques. The choice of method depends on the nature of the sample, the concentration of the target analytes, and the subsequent analytical instrumentation.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique. It relies on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica (B1680970) fiber. mdpi.com For the analysis of Benzo(a)pyrene and its metabolites, carbon-based sorbents have shown high affinity due to the graphite-like surface structure of the carbon fiber, which facilitates the adsorption of polycyclic aromatic hydrocarbons. nih.gov

SPME can be directly coupled with gas chromatography-mass spectrometry (GC-MS) or other analytical systems. nih.govresearchgate.net The analytes are thermally desorbed from the fiber in the heated injector port of the GC. This technique has been successfully applied to enrich trace levels of Benzo(a)pyrene from complex samples, including aqueous and serum samples, with detection limits in the picomolar range. nih.gov The extraction efficiency of SPME for aqueous samples containing Benzo(a)pyrene has been demonstrated to be approximately 91%. nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for separating compounds based on their differential solubilities in two immiscible liquid phases. For the extraction of Benzo(a)pyrene and its metabolites from aqueous samples, organic solvents such as cyclohexane (B81311) are often employed. fishersci.com In some applications, a disperser solvent like acetonitrile (B52724) is used in a technique called dispersive liquid-liquid microextraction (DLLME), which enhances the surface area between the extraction solvent and the aqueous sample, leading to faster and more efficient extraction. tbzmed.ac.ir

LLE is often a preliminary step in a more extensive sample preparation workflow, followed by clean-up and concentration steps. researchgate.nettbzmed.ac.ir For instance, LLE has been used to isolate Benzo(a)pyrene from microcrystalline waxes prior to analysis by SPME-GC-MS. researchgate.net The choice of extraction solvent is critical, with factors such as polarity, volatility, and solubility of the target analyte being important considerations. Dichloromethane and chloroform (B151607) have also been utilized as extraction solvents for Benzo(a)pyrene. tbzmed.ac.ir

Clean-up Procedures for Complex Matrices

Biological and environmental samples are often complex matrices containing lipids, pigments, proteins, and other interfering substances that can co-extract with the analytes of interest and negatively impact analytical performance. nih.govtandfonline.commdpi.com Therefore, clean-up procedures are crucial to remove these interferences.

Solid-Phase Extraction (SPE) is a common clean-up technique. Various sorbents can be used, including silica gel, florisil, alumina, and magnesium oxide microspheres. nih.gov Magnesium oxide microspheres have demonstrated excellent performance in the selective isolation of Benzo(a)pyrene and the removal of impurities like lipids and pigments. nih.gov For fatty matrices, zirconia-based sorbents have also been employed for clean-up. americanlaboratory.com

Gel Permeation Chromatography (GPC) is another effective method for removing high-molecular-weight interferences such as lipids and proteins from sample extracts. tandfonline.comchromatographyonline.com This technique separates molecules based on their size, allowing for the isolation of smaller analyte molecules from larger matrix components.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an extraction and clean-up step, has also been adapted for the analysis of polycyclic aromatic hydrocarbons in complex matrices. mdpi.comamericanlaboratory.com This often involves an initial extraction with a solvent like acetonitrile, followed by a dispersive SPE clean-up step using sorbents such as C18. mdpi.com

Table 2: Comparison of Sample Preparation and Extraction Methods

| Method | Principle | Advantages | Common Applications |

|---|---|---|---|

| SPME | Partitioning of analytes between sample and a coated fiber. | Solvent-free, sensitive, can be automated. | Trace analysis in aqueous and biological samples. mdpi.comnih.gov |

| LLE | Separation based on differential solubility in immiscible liquids. | Simple, widely applicable. | Initial extraction from aqueous and solid samples. fishersci.comtbzmed.ac.ir |

| SPE | Selective retention of analytes on a solid sorbent. | High selectivity, good for clean-up. | Removal of interferences from complex matrices. nih.govamericanlaboratory.com |

| GPC | Separation of molecules based on size. | Effective for removing large molecules like lipids. | Clean-up of fatty and protein-rich samples. tandfonline.comchromatographyonline.com |

Application of Analytical Methods for the Detection of Metabolites and Protein Adducts

The detection and characterization of Benzo(a)pyrene metabolites and their adducts with proteins are crucial for understanding the mechanisms of toxicity and for biomonitoring of human exposure. A variety of analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of Benzo(a)pyrene metabolites. nih.govnih.gov Reversed-phase HPLC with a C18 column is commonly used, often with a gradient elution of acetonitrile and water. nih.gov Detection is typically achieved using fluorescence or UV detectors. nih.govrsc.org HPLC with fluorescence detection is particularly sensitive for the analysis of tetraols released from protein adducts after acid hydrolysis. nih.gov This method allows for the identification and quantification of various metabolites, including dihydrodiols, hydroxymetabolites, and diones. nih.gov

Structure-specific analytical methods, such as HPLC with fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS), are vital for providing reliable structural information about the adducts. nih.gov These methods are often used to measure tetraols that are released from DNA or protein adducts upon hydrolysis. nih.gov The detection of these tetraols serves as a surrogate for the presence of the original adducts.

The analysis of protein adducts, for instance with serum albumin, can be a more sensitive method for assessing exposure than the analysis of DNA adducts. nih.gov Studies have shown that after exposure to Benzo(a)pyrene, adducts are formed with proteins, and these can be hydrolyzed to release specific tetraols that can be quantified by HPLC. nih.gov

Table 3: Analytical Methods for Metabolite and Protein Adduct Detection

| Analytical Method | Target Analyte | Principle | Key Features |

|---|---|---|---|

| HPLC-Fluorescence | Benzo(a)pyrene metabolites, tetraols from protein adducts. | Separation by chromatography, detection by fluorescence. | High sensitivity and selectivity for fluorescent compounds. nih.govnih.gov |

| GC-MS | Benzo(a)pyrene metabolites and adducts. | Separation by gas chromatography, identification by mass spectrometry. | Provides structural information and high specificity. nih.gov |

| LC-ESI-MS/MS | DNA and protein adducts. | Separation by liquid chromatography, ionization by electrospray, and detection by tandem mass spectrometry. | High sensitivity and specificity for adduct quantification. mdpi.com |

Computational and Theoretical Investigations of Benzo a Pyren 5 Ol, Acetate

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are powerful tools for understanding the properties and reactivity of complex organic molecules like derivatives of benzo(a)pyrene. These computational methods provide insights at the atomic level that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Compound Properties and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of benzo(a)pyrene, DFT studies are instrumental in predicting a range of properties that are crucial for understanding their chemical behavior and biological activity.

DFT calculations can be employed to determine the stability of carbocations that may form from benzo(a)pyrene metabolites. For instance, studies on various oxidized metabolites of BaP have shown that the O-protonation of epoxides and diol epoxides can lead to the formation of carbocations through barrierless processes rsc.org. The relative energies of these carbocations can be calculated and compared to infer their potential reactivity and role in mechanisms of toxicity.

Charge delocalization is another critical factor that can be analyzed using DFT. The distribution of electron density across the molecule influences its reactivity. In the case of benzo(a)pyrene derivatives, understanding charge delocalization in their carbocation forms is essential for predicting how they might interact with biological macromolecules like DNA rsc.org.

Table 1: Representative Data from DFT Studies on Benzo(a)pyrene Derivatives

| Property Calculated | Significance for Reactivity | Typical Findings for BaP Metabolites |

| Carbocation Stability | Indicates the likelihood of formation and persistence of reactive intermediates. | Bay-region diol epoxides form highly stable carbocations, consistent with their known high carcinogenicity. |

| Electron Density Distribution | Highlights nucleophilic and electrophilic sites within the molecule. | Regions of high negative charge are susceptible to electrophilic attack, while positive charge accumulation indicates sites for nucleophilic attack. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to the molecule's ability to donate or accept electrons. | The HOMO-LUMO gap can be correlated with chemical reactivity and kinetic stability. |

This table is illustrative and based on general findings for benzo(a)pyrene metabolites, not specifically for Benzo(a)pyren-5-ol, acetate (B1210297).

Conformational Analysis and Stereochemistry of Metabolites

The three-dimensional structure of a molecule is fundamental to its biological activity. Conformational analysis and the study of stereochemistry are therefore critical aspects of the computational investigation of benzo(a)pyrene metabolites.

The orientation of substituent groups, such as the acetate group in Benzo(a)pyren-5-ol, acetate, can significantly influence how the molecule interacts with its biological targets. Molecular mechanics and quantum mechanics methods can be used to determine the most stable conformations (i.e., the lowest energy shapes) of such molecules.

For metabolites that form adducts with DNA, computational studies have been used to investigate the conformational preferences of these adducts within the DNA double helix. These studies have revealed that the conformation of the adducted molecule can cause significant distortions in the DNA structure, which can interfere with DNA replication and repair processes.

Enzyme-Ligand Interactions and Molecular Docking Studies

The metabolic activation and detoxification of benzo(a)pyrene are mediated by a variety of enzymes. Understanding how these enzymes interact with benzo(a)pyrene and its derivatives is key to predicting their biological fate.

Substrate Binding to Biotransformation Enzymes (e.g., Rieske Oxygenases)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be used to predict its binding affinity and orientation within the active sites of biotransformation enzymes.

While specific studies on this compound are not available, research on the parent compound, benzo(a)pyrene, has shown that it is a substrate for cytochrome P450 enzymes, which are crucial for its metabolic activation to carcinogenic forms mdpi.com. Molecular docking simulations can help to elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of these substrates to the enzymes.

Homology Modeling and Structural Validation of Related Enzymes

For many enzymes involved in the metabolism of xenobiotics, experimentally determined three-dimensional structures are not available. In such cases, homology modeling can be used to build a theoretical model of the enzyme's structure based on its amino acid sequence and the known structure of a related (homologous) protein.

Once a homology model is built, its quality must be assessed through various structural validation techniques. These validated models can then be used in molecular docking studies to investigate enzyme-ligand interactions. This approach allows for the study of a wider range of enzymes than would be possible with experimentally determined structures alone.

Environmental Fate Modeling and Simulation

Understanding the environmental fate of a chemical is crucial for assessing its potential impact on ecosystems and human health. Computational models and simulations can be used to predict how a compound like this compound might behave in the environment.

These models typically take into account various physicochemical properties of the compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). These properties, which can be estimated using computational methods, are used to predict the compound's distribution between different environmental compartments (air, water, soil, and biota).

Furthermore, environmental fate models can simulate various transformation processes, including biodegradation, photodegradation, and chemical degradation. For a compound like this compound, it would be important to model its hydrolysis back to Benzo(a)pyren-5-ol, as well as the further degradation of the parent aromatic structure.

Atmospheric Chemistry Models for Compound Distribution and Reactivity

Atmospheric chemistry models are essential for simulating the spatial and temporal distribution of pollutants, their chemical transformations, and their ultimate removal from the atmosphere. For complex organic molecules like PAHs and their derivatives, these models integrate emissions data with meteorological information and chemical reaction kinetics.

Global and regional chemical transport models, such as the ECHAM/MESSy Atmospheric Chemistry (EMAC) model and the Community Multiscale Air Quality (CMAQ) modeling system, have been extensively used to study the atmospheric fate of BaP. copernicus.orgresearchgate.net These models simulate key processes that determine the atmospheric concentration and distribution of the compound. A central aspect is the partitioning of the compound between the gas phase and the particulate phase. Due to its low volatility, the majority of atmospheric BaP (approximately 90%) is associated with suspended particles, particularly fine particulate matter (PM₂.₅). mdpi.com It is anticipated that this compound, as a larger molecule, would exhibit similar or even stronger partitioning to the particulate phase.

Once in the atmosphere, the compound's reactivity is a primary determinant of its lifetime. Heterogeneous oxidation, particularly by ozone (O₃), is a significant degradation pathway for particle-bound BaP. copernicus.org Vapor-phase molecules are susceptible to reaction with photochemically-produced hydroxyl radicals (OH). researchgate.net The atmospheric lifetime of BaP is consequently short, with a mean global estimate of approximately 5 hours, though this is highly dependent on atmospheric conditions such as temperature and humidity. copernicus.org this compound, is classified as an oxygenated PAH (OPAH). OPAHs can be directly emitted or formed secondarily in the atmosphere from parent PAHs. copernicus.orgcopernicus.org The presence of the acetate functional group may introduce additional reaction pathways, potentially altering its reactivity and atmospheric lifetime compared to BaP.

The table below summarizes key parameters and findings from atmospheric chemistry models for the parent compound, Benzo[a]pyrene (B130552), which provide a basis for understanding the likely behavior of its acetate derivative.

| Model/Study Parameter | Finding for Benzo[a]pyrene (BaP) | Reference |

|---|---|---|

| Primary Atmospheric Phase | Primarily particulate phase (~90% on PM₂.₅) | mdpi.com |

| Key Degradation Pathways | Heterogeneous oxidation by ozone (O₃); vapor-phase reaction with hydroxyl (OH) radicals. | copernicus.orgresearchgate.net |

| Mean Global Atmospheric Lifetime | ~5 hours | copernicus.org |

| Influential Atmospheric Conditions | Temperature, relative humidity, and ozone (O₃) concentration. | copernicus.orgmdpi.com |

| Modeling System Examples | ECHAM/MESSy (EMAC), Community Multiscale Air Quality (CMAQ) | copernicus.orgresearchgate.net |

Predictive Models for Environmental Persistence and Transport

Fugacity-based models, such as the Berkeley-Trent (BETR) model, and global atmospheric transport models like CanMETOP have been applied to BaP to understand its multimedia transport and fate. copernicus.org A crucial finding for BaP is that despite its relatively short atmospheric lifetime, it is subject to long-range transport. mdpi.com This is because its strong association with aerosols allows it to travel with air masses over long distances before being removed by wet or dry deposition. copernicus.org

The total environmental residence time for BaP, which includes its presence in surface compartments like soil and oceans, is estimated to be around 20 days. copernicus.org The persistence of this compound, would be governed by similar principles. As a polar PAH derivative, it may exhibit different partitioning behavior. csu.edu.au Its water solubility and potential for wet deposition might be enhanced compared to the more hydrophobic BaP, which could influence its transport and persistence patterns. However, like its parent compound, it is expected to be a persistent organic pollutant. researchgate.netnih.gov

The following table presents key physicochemical properties of Benzo[a]pyrene used as inputs for persistence and transport models. These values serve as a baseline for estimating the properties of this compound, for which experimental data are not available.

| Physicochemical Property | Value for Benzo[a]pyrene (BaP) | Reference |

|---|---|---|

| Molecular Weight (g/mol) | 252.31 | nih.gov |

| Vapor Pressure (mmHg at 25°C) | 5.49 x 10⁻⁹ | michigan.gov |

| Water Solubility (mg/L at 25°C) | 0.00162 | nih.gov |

| Log Octanol-Water Partition Coefficient (Log Kₒw) | 6.13 - 6.35 | nih.govmichigan.gov |

| Henry's Law Constant (Pa m³/mol at 20°C) | 0.034 | nih.gov |

Emerging Research Avenues and Methodological Advancements

Development of Novel Biosensors for Environmental Monitoring

The widespread presence of BaP and its metabolites in the environment necessitates the development of rapid, sensitive, and cost-effective monitoring tools. Novel biosensors are emerging as a promising alternative to traditional analytical methods, offering the potential for real-time, on-site detection.

Immunosensors utilize the highly specific binding between an antibody and its target antigen. Researchers have developed immunosensors for the detection of BaP, where antibodies specific to the molecule are immobilized on a sensor surface. nih.gov When a sample containing BaP is introduced, the binding event is converted into a measurable signal. This technology could be adapted for the detection of Benzo(a)pyren-5-ol, acetate (B1210297) by generating antibodies that specifically recognize this acetylated metabolite.

Optical biosensors , such as those based on fluorescence or surface plasmon resonance, offer another avenue for detection. For example, a fiber-optic biosensor using anti-BaP antibodies has been shown to detect minute quantities of the carcinogen. optica.org The intrinsic fluorescence of BaP and its derivatives can also be harnessed. Fluorescence spectroscopy has been used for the rapid detection of BaP in food samples without extensive sample preparation. mdpi.com

Electrochemical biosensors detect changes in electrical properties that occur upon the interaction of the target molecule with a biological recognition element. These sensors are often lauded for their high sensitivity, portability, and low cost. ucc.ie DNA-based electrochemical biosensors have been developed to detect the interaction of PAHs with DNA, providing a measure of their genotoxic potential. researchgate.net

Aptamer-based biosensors are a newer class of biosensors that use short, single-stranded DNA or RNA molecules (aptamers) as the recognition element. Aptamers can be selected to bind to a wide range of targets with high affinity and specificity. Their stability and ease of synthesis make them an attractive alternative to antibodies. nih.gov The development of an aptamer that specifically binds to Benzo(a)pyren-5-ol, acetate would enable the creation of highly selective biosensors for its detection.

The continued advancement of these biosensor technologies will be crucial for monitoring the environmental fate of BaP and its diverse range of metabolites, including those that are currently understudied.

Advanced in vitro Models for Metabolic Pathway Elucidation

To accurately study the metabolic pathways that lead to the formation of compounds like this compound, researchers are moving beyond traditional two-dimensional cell cultures to more physiologically relevant in vitro models. These advanced models better mimic the complex microenvironment of human tissues, providing a more accurate picture of BaP metabolism.

Three-dimensional (3D) cell cultures , such as spheroids and organoids, allow cells to grow in a more natural, tissue-like structure. This 3D arrangement facilitates cell-cell interactions and differentiation, leading to metabolic activities that more closely resemble those in the body. For example, liver spheroids are being used to study the metabolism and toxicity of various drugs and environmental chemicals, and they represent a promising tool for investigating the full metabolic profile of BaP.

Organ-on-a-chip technology takes this a step further by creating microfluidic devices that contain living cells in a continuously perfused system that recapitulates the structure and function of a human organ. These "chips" can be designed to model the liver, lung, or other organs, and can even be interconnected to simulate whole-body metabolism. The use of a lung-on-a-chip model, for instance, would allow for the detailed study of BaP metabolism in the primary organ of exposure for smokers.

These advanced in vitro models offer several advantages over traditional methods, including a reduction in the need for animal testing and the ability to use human-derived cells, which increases the relevance of the findings to human health. By applying these models to the study of BaP, researchers can gain a more nuanced understanding of the factors that influence its biotransformation and the formation of specific metabolites like this compound.

Innovative Computational Tools for Structure-Activity Relationship Prediction

Computational toxicology is a rapidly growing field that uses computer models to predict the toxicity of chemicals. These in silico tools are becoming increasingly valuable for prioritizing chemicals for further testing and for gaining insights into the mechanisms of toxicity.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational toxicology. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. By analyzing a dataset of compounds with known activities, these models can learn to predict the activity of new, untested compounds. A QSAR model could be developed to predict the potential toxicity of various BaP metabolites, including this compound, based on their molecular descriptors.

Molecular docking is another powerful computational tool that simulates the interaction between a small molecule and a protein. This can be used to predict whether a BaP metabolite is likely to bind to and be metabolized by a specific enzyme, or if it is likely to interact with a biological receptor and trigger a toxic response. For example, molecular docking studies have been used to investigate the binding of BaP to cytochrome P450 enzymes, providing insights into the initial steps of its metabolic activation.

These innovative computational tools, often used in conjunction with experimental data, can accelerate the pace of research by allowing scientists to screen large numbers of chemicals and to generate hypotheses about their potential for harm. For a compound with limited experimental data like this compound, these in silico approaches can provide valuable initial estimates of its likely biological activity.

Exploring the Role of Physical Aggregation and Intermolecular Interactions in Biological Activity

The biological activity of BaP and its metabolites can be influenced by their physical properties, including their tendency to aggregate and their interactions with other molecules. Understanding these physical-chemical phenomena is an emerging area of research that can provide new insights into the mechanisms of BaP toxicity.

Polycyclic aromatic hydrocarbons are known to be hydrophobic and can form aggregates in aqueous environments. The size and nature of these aggregates can affect their bioavailability and their ability to interact with cells and biological macromolecules. The formation of aggregates could potentially sequester BaP and its metabolites, reducing their immediate toxicity, or it could create localized areas of high concentration, leading to enhanced toxicity.

Furthermore, the intermolecular interactions of BaP metabolites with other molecules, such as lipids and proteins, can also play a significant role in their biological fate. For example, the partitioning of BaP and its derivatives into cellular membranes can influence their transport into the cell and their access to metabolic enzymes.

Studying these physical phenomena requires a combination of experimental techniques, such as dynamic light scattering and spectroscopy, and computational methods, like molecular dynamics simulations. By investigating the aggregation behavior and intermolecular interactions of this compound, researchers could gain a more complete understanding of how this metabolite behaves in a biological system and how its physical properties might modulate its biological activity.

Q & A

Basic: What are the key considerations in synthesizing Benzo(a)pyren-5-ol, acetate with high purity?

Answer: Synthesis requires precise control of reaction conditions, such as Pd-catalyzed cross-coupling reactions (e.g., Stille coupling) to ensure regioselectivity and minimize side products. Solubility challenges can be addressed by introducing branched alkyl chains (e.g., 2-ethylhexyl) on donor/acceptor units, as demonstrated in conjugated polymer synthesis . Post-synthesis purification via column chromatography (gradient elution with dichloromethane/hexane) and characterization using NMR and SEC are critical to confirm purity and molecular weight distribution .

Basic: How do cytochrome P450 enzymes influence the metabolic activation of Benzo(a)pyren-5-ol derivatives?

Answer: CYP1A1-mediated metabolism generates reactive intermediates like diol epoxides (e.g., BPDE), which bind DNA and induce genotoxicity. Researchers use in vitro models (e.g., liver microsomes) to track metabolic pathways via LC-MS, identifying adduct formation kinetics. Contradictions in liver-specific activation vs. extrahepatic metabolism require comparative studies across cell lines (e.g., lung epithelial vs. hepatocytes) .

Advanced: How do solvent polarity and molecular interactions affect the optical properties of Benzo(a)pyren-5-ol derivatives?

Answer: Solvent-induced shifts in absorption spectra arise from dipole-dipole interactions. For example, transferring oligomers from hexadecane (nonpolar) to chloroform (polar) causes red/blue shifts due to solvent stabilization effects. Computational modeling (DFT) reveals that higher dipole moments in derivatives (e.g., 7.64 D for ssBTD vs. 3.02 D for ffBTD) correlate with stronger solvent interactions and spectral changes .

Advanced: What computational methods are used to predict the electronic structure of Benzo(a)pyren-5-ol derivatives?

Answer: Density Functional Theory (DFT) calculates HOMO/LUMO energy levels and dipole moments to explain charge-transfer properties. For annulated derivatives, thiolate substitution lowers both HOMO and LUMO energies, narrowing band gaps. Validation involves comparing computed absorption spectra (TD-DFT) with experimental UV-Vis data .

Analytical: What methodologies ensure accurate quantification of Benzo(a)pyren-5-ol acetate in plant matrices?

Answer: Spike-and-recovery experiments with HPLC-MS/MS are essential. Key steps include:

- Extraction : Use cyclohexane-ethyl acetate (1:1 v/v) to minimize analyte loss.

- Evaporation : Avoid high temperatures; rotary evaporation at ≤40°C preserves volatile derivatives.

- Validation : Compare recovery rates (e.g., 155% deviation for benzo[a]pyrene in improper prep) across replicates to identify systematic errors .

Toxicology: How do researchers assess the carcinogenic potential of Benzo(a)pyren-5-ol acetate metabolites?

Answer: Integrated risk assessment combines:

- In vitro assays : Comet assay for DNA damage in HepG2 cells.

- Metabolite tracking : LC-HRMS to quantify BPDE-DNA adducts.

- In vivo models : Dose-response studies in rodents (oral/intraperitoneal routes) to establish NOAEL/LOAEL. Contradictions in metabolic pathways (e.g., liver vs. extrahepatic activation) necessitate tissue-specific biomarker analysis .

Advanced: How do structural modifications (e.g., dithiolate substitution) alter the electronic properties of Benzo(a)pyren-5-ol derivatives?

Answer: Dithiolate groups (e.g., malononitrile dithiolate) enhance electron-withdrawing effects, lowering LUMO energy by ~0.5 eV compared to non-thiolated analogs. This increases charge-carrier mobility in polymers, validated by space-charge-limited current (SCLC) measurements. However, aggregation in thin films may counteract benefits, requiring solvent annealing to optimize morphology .

Basic: What analytical techniques resolve discrepancies in PAH quantification across environmental samples?

Answer: Discrepancies arise from solvent choice (e.g., ethanol vs. methylene chloride) and extraction efficiency. Harmonized protocols include:

- Internal standards : Deuterated benzo[a]pyrene for LC-MS/MS normalization.

- Matrix-matched calibration : Compensate for plant-matrix interference.

- Inter-lab validation : Cross-check PAH/benzo[a]pyrene ratios to confirm method robustness .

Advanced: How can DFT-guided design optimize the synthesis of Benzo(a)pyren-5-ol-based polymers?

Answer: DFT predicts monomer reactivity and regioselectivity in SNAr reactions. For example, fluorides in difluorobenzothiadiazole are selectively displaced by dithiolate units over bromides, enabling precise functionalization. Simulations also guide alkyl chain selection (e.g., 2-octyldodecyl) to balance solubility and crystallinity .

Basic: What are the best practices for stabilizing Benzo(a)pyren-5-ol acetate in solution during photophysical studies?

Answer: Use degassed solvents (e.g., THF) under inert gas (N₂/Ar) to prevent photooxidation. Add antioxidants (e.g., BHT) at 0.1% w/v. For time-resolved fluorescence, maintain samples at 4°C and limit light exposure to <1 hour .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.